molecular formula C9H13NO2S B2925758 Tert-butyl 5-aminothiophene-3-carboxylate CAS No. 2248411-95-0

Tert-butyl 5-aminothiophene-3-carboxylate

Cat. No.: B2925758
CAS No.: 2248411-95-0
M. Wt: 199.27
InChI Key: CPOFOCWXAFZDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-aminothiophene-3-carboxylate is an organic compound with the molecular formula C9H13NO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-aminothiophene-3-carboxylate typically involves the esterification of 5-aminothiophene-3-carboxylic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-aminothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

Tert-butyl 5-aminothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of materials with specific electronic properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of tert-butyl 5-aminothiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors involved in disease pathways. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-aminothiophene-3-carboxylate
  • Tert-butyl 4-aminothiophene-3-carboxylate
  • Tert-butyl 5-nitrothiophene-3-carboxylate

Uniqueness

Tert-butyl 5-aminothiophene-3-carboxylate is unique due to the position of the amino group on the thiophene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

IUPAC Name

tert-butyl 5-aminothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)6-4-7(10)13-5-6/h4-5H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOFOCWXAFZDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CSC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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